Ergonovine maleate
Description
Historical Perspectives on Ergot Alkaloid Discovery and Early Characterization
The story of ergonovine is rooted in the centuries-old use of ergot, a fungus that grows on rye and other grains. wikipedia.org For a long time, ergot was known for its potent and often dangerous effects, causing epidemics of ergotism. nih.govnih.gov However, midwives had also traditionally used it to aid in childbirth. wikipedia.orgnih.gov This dual nature of ergot spurred scientific inquiry to isolate its active principles.
The early 20th century marked a significant turning point in ergot research. While ergotamine had been isolated in 1918, it did not fully account for the rapid uterine-contracting effects observed with traditional water-based ergot preparations. nih.govscispace.com This discrepancy led to a search for the water-soluble active component.
In 1932, the British research team of Harold Ward Dudley and John Chassar Moir successfully isolated a new, water-soluble alkaloid from ergot. nih.govru.nl Moir's clinical observations on postpartum women, demonstrating the potent and rapid uterotonic activity of this new substance, were crucial to this discovery. royalsocietypublishing.orgasu.edu They named this compound ergometrine . royalsocietypublishing.orgasu.edu Concurrently and independently, research groups in the United States, including those at the University of Chicago and Eli Lilly and Company, also isolated the same compound, which they named ergonovine . nih.gov The name ergonovine was adopted in the United States, while ergometrine remained the preferred term in the United Kingdom and Europe. scispace.comnih.gov
The next major breakthrough in the study of ergonovine came from the Swiss chemist Albert Hofmann at Sandoz laboratories. In 1937, Hofmann and his colleague Arthur Stoll achieved the first partial synthesis of ergonovine. samorini.it They accomplished this by combining lysergic acid with L-2-amino-propanol. samorini.it This was a landmark achievement as it represented the first synthesis of any ergot alkaloid. nih.gov Hofmann's work not only provided a method for the industrial production of ergonovine but also opened the door for the synthesis of numerous other lysergic acid derivatives, including the more pharmacologically favorable methylergometrine. thieme-connect.com
The discovery and synthesis of ergonovine were pivotal in transforming the scientific understanding of ergot alkaloids. Initially, the focus was on their uterotonic properties for obstetric applications. nih.govru.nl However, further research revealed a much more complex pharmacological profile.
Ergot alkaloids, including ergonovine, were found to interact with a variety of receptors in the body, including adrenergic, dopaminergic, and serotonergic receptors. wikipedia.org This multifaceted activity explains their wide range of effects and has led to the development of various derivatives with specific therapeutic applications beyond obstetrics, such as in the treatment of migraine. nih.govthieme-connect.com The journey from a feared poison to a source of valuable pharmaceuticals illustrates the significant evolution in the scientific community's understanding of these complex natural compounds. nih.gov
Pioneering Synthetic Research of Ergonovine by Albert Hofmann
Nomenclature and Early Structural Elucidation of Ergonovine
The dual naming of ergonovine and ergometrine reflects its simultaneous discovery in different parts of the world. scispace.comnih.gov Other early names for the compound included ergobasine and ergotocine. wikipedia.orgdrugbank.com
The chemical structure of ergonovine was elucidated in 1935. nih.gov Through hydrolysis, it was shown to be composed of (+)-lysergic acid and (+)-2-aminopropanol. nih.gov This relatively simple structure, compared to the more complex peptide ergot alkaloids like ergotamine, explained its water solubility. royalsocietypublishing.org Ergonovine is a derivative of the tetracyclic ergoline (B1233604) ring system, which is the fundamental structure of all major ergot alkaloids. researchgate.netresearchgate.net It is classified as a simple, non-peptidic amide of lysergic acid. nih.gov The compound is sensitive to light and is commercially available as its maleate (B1232345) salt to improve water solubility. nih.gov
Interactive Data Table: Ergonovine Properties
| Property | Value |
| Chemical Formula | C19H23N3O2 |
| Molar Mass | 325.412 g/mol |
| IUPAC Name | (6aR,9R)-N-((S)-1-Hydroxypropan-2-yl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
| CAS Number | 60-79-7 |
| DrugBank Accession | DB01253 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
129-51-1 |
|---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YREISLCRUMOYAY-BTJKTKAUSA-N |
SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Other CAS No. |
129-51-1 |
Pictograms |
Acute Toxic |
Synonyms |
(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate; 9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate; N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate; D-L |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Ergonovine Maleate
Foundational Semisynthetic Pathways and Precursors
The primary route to ergonovine involves the semisynthesis from (+)-lysergic acid, a foundational precursor obtained from the hydrolysis of ergot alkaloid mixtures of biosynthetic origin or through fermentation processes. capes.gov.brnih.gov
Amidation Reactions of Lysergic Acid
The synthesis of ergonovine is achieved through the amidation of the C-8 carboxyl group of (+)-lysergic acid with L-(+)-2-aminopropanol (also known as l-alaninol). nih.govcas.cz This reaction represents the first synthesis of an ergot alkaloid and can be carried out using various coupling reagents. nih.gov
Two main pathways for this amidation have been explored:
Pathway 1: Carboxylic Acid Halide Intermediate: This method involves converting lysergic acid to its carboxylic acid halide, typically the chloride, which then undergoes amidation with L-aminopropanol. google.com Reagents such as thionyl chloride, oxalyl chloride, phosphorus oxychloride, or phosphorus trichloride (B1173362) can be used for this conversion. google.com This pathway has been found to yield significantly higher amounts of ergonovine compared to direct condensation. google.com
Pathway 2: Direct Condensation: This approach involves the direct reaction of lysergic acid and L-aminopropanol in the presence of a condensing agent. google.com
Another method involves reacting lysergic acid with trifluoroacetic anhydride (B1165640) at low temperatures (below 0°C) to form a mixed anhydride of lysergic and trifluoroacetic acids. google.com This intermediate is then reacted with l-(+)-2-aminopropanol to produce ergonovine. google.com Similarly, a mixed anhydride of lysergic and sulfuric acids can be formed using a sulfur trioxide-dimethylformamide complex, which then reacts with l-(+)-2-aminopropan-l-ol to yield ergonovine. google.com
The biosynthesis of lysergic acid amides, including ergonovine, involves the enzymatic activity of nonribosomal peptide synthetases (NRPSs). asm.org Lps2 activates lysergic acid, which is then condensed with L-alanine activated by Lps3. The resulting lysergyl-alanine, tethered to Lps3, is then reduced to release ergonovine. asm.orgnih.gov
Chemical Derivatization from Ergonovine to Related Alkaloids
Ergonovine serves as a precursor for the synthesis of other medicinally significant ergot alkaloid derivatives. A key example is the synthesis of methysergide (B1194908), which can be prepared through the methylation of ergonovine. nih.gov This semi-synthetic compound is a potent antagonist at certain serotonin (B10506) receptors. nih.gov Another related synthetic analogue is methylergonovine (B92282), which is prepared by reacting (+)-lysergic acid with L-(+)-aminobutanol. nih.gov
Advanced Synthetic Approaches and Characterization of Novel Forms
The synthesis of ergonovine and its derivatives is often accompanied by advanced analytical techniques to characterize the synthesized forms and ensure their purity and structural integrity.
Crystallographic Characterization of Synthesized Forms via X-ray Powder Diffraction
X-ray Powder Diffraction (XRPD) is a crucial technique for the solid-state characterization of ergonovine maleate (B1232345) and its derivatives, providing a unique fingerprint for each crystalline form. cas.czmdpi.com
The crystal structure of ergonovine maleate has been determined using single-crystal X-ray diffraction. cas.czmdpi.com It crystallizes in the orthorhombic space group P212121. cas.cz A comparative study with methylergometrine maleate revealed that the two are nearly isostructural, with the latter having a slightly expanded unit cell. cas.cz The XRPD patterns of both compounds have been measured and compared with calculated patterns derived from their crystal structures. cas.cz
Crystallographic studies of this compound and methylergometrine maleate have detailed their three-dimensional structures and intermolecular interactions in the solid state. mdpi.comresearchgate.net These analyses show that the compounds act as both hydrogen-bond donors and acceptors, forming extensive hydrogen-bonding networks that hold the cations and anions together. mdpi.comresearchgate.net For instance, in methylergometrine maleate, intermolecular N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds create a three-dimensional network. researchgate.net Such studies are vital for understanding polymorphism and the physical properties of these compounds. cas.cz
Table 1: Crystallographic Data for this compound and Methylergometrine Maleate
| Parameter | This compound | Methylergometrine Maleate |
| Molecular Formula | C23H27N3O6 | C24H29N3O6 |
| Molecular Weight | 441.477 g/mol | 455.5 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P21 |
| a (Å) | 5.7112(7) | 10.844(1) |
| b (Å) | 12.337(2) | 5.702(6) |
| c (Å) | 33.276(6) | 21.029(2) |
| β (°) | 90 | 91.469(2) |
| V (ų) | 2344.5(6) | 1299.2(4) |
| Z | 4 | 2 |
| Data sourced from multiple crystallographic studies. cas.czmdpi.comresearchgate.netnist.gov |
Spectroscopic Analysis in Synthetic Verification (e.g., Infrared Spectrum)
Infrared (IR) spectroscopy is a fundamental tool for the identification and verification of synthesized this compound. capes.gov.broup.com The IR spectrum provides a characteristic pattern of absorption bands corresponding to the vibrations of different functional groups within the molecule. d-nb.info
The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for this compound. nist.gov Studies have also focused on the IR identification of the maleic acid portion of pharmaceutical maleate salts, noting that the isolation method can affect the resulting spectrum. oup.com For accurate identification, a reproducible procedure for isolating maleic acid that yields a spectrum identical to the reagent-grade material is necessary. oup.com
In addition to IR spectroscopy, other spectroscopic techniques like Near-Infrared (NIR) and Attenuated Total Reflectance Fourier-Transform Mid-Infrared (ATR-FT/MIR) spectroscopy have been explored for the quantification of ergot alkaloids in various matrices. nih.gov However, the low concentrations of these alkaloids can be a limiting factor for the sensitivity of these methods. nih.gov
Polymer-Based Synthesis and Molecular Imprinting for Ergot Alkaloid Specificity
Molecularly Imprinted Polymers (MIPs) represent an advanced approach for creating materials with high specificity for target molecules like ergot alkaloids. nih.govuky.eduacs.org This technology involves synthesizing polymers in the presence of a template molecule. uky.eduacs.org The subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality, allowing for selective rebinding of the target molecule. uky.eduacs.org
Research has been conducted on synthesizing MIPs for the selective extraction and adsorption of ergot alkaloids. nih.govuky.eduuky.edu For example, styrene-based MIPs have been created using ergotamine as a template. nih.govuky.edu These polymers have shown the ability to adsorb various ergot alkaloids, with the adsorption being influenced by factors like pH and temperature. nih.govresearchgate.net The binding is primarily driven by hydrophobic interactions and hydrogen bonding. uky.eduuky.edu
While ergotamine is often used as a template, the resulting MIPs can exhibit cross-reactivity with other structurally similar ergot alkaloids, including methylergonovine. uky.eduuky.edu In some studies, imprinting resulted in higher adsorption of methylergonovine compared to the non-imprinted polymer (NIP). uky.eduuky.edu The application of MIPs extends to their use as sorbent materials in solid-phase extraction (SPE) for cleaning up complex samples prior to analysis by techniques like HPLC or LC-MS/MS. uky.eduuky.edu
Development of Molecularly Imprinted Polymers (MIPs) for Selective Binding
Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to mimic the specific recognition capabilities of biological receptors, such as antibodies and enzymes. The process involves polymerizing functional monomers and cross-linkers in the presence of a template molecule, in this case, ergonovine. After polymerization, the template is removed, leaving behind specific recognition cavities within the polymer matrix that can selectively rebind the template molecule from a complex sample.
One notable study detailed the synthesis of an imprinted polymer using ergometrine (ergonovine) as the template and methacrylic acid (MAA) as the functional monomer. nih.govacs.org This specific MIP demonstrated a significant 82% extraction recovery of lysergic acid diethylamide (LSD) analogs from hair and urine samples, showcasing the high selectivity of the imprinted sites. nih.govacs.org The successful application of this ergonovine-imprinted polymer highlights the potential of MIPs as robust materials for the selective extraction and analysis of ergonovine and related compounds. nih.govacs.org
Research has also explored the use of different monomers to enhance the binding and selectivity of MIPs for ergot alkaloids. For instance, a study on an ergotamine-imprinted polymer utilized a combination of styrene (B11656) and hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) as functional monomers. acs.org This approach aimed to leverage the properties of both monomers to improve interaction with the ergoline (B1233604) ring structure common to ergot alkaloids, including ergonovine. acs.org
Furthermore, the development of a dual dopamine (B1211576)/serotonin-selective MIP (DS-MIP) has provided valuable insights into the binding of ergonovine. mdpi.com In this research, a combination of methacrylic acid (MAA) and acrylamide (B121943) (ACM) were used as functional monomers, with N,N′-methylene bisacrylamide (MBAA) as the cross-linker. mdpi.com The study of the binding activities of a series of ergot derivatives, including ergonovine, with this DS-MIP offered a model for understanding drug-receptor interactions at a molecular level. mdpi.com
Template-Based Synthesis and Cross-Reactivity Studies in Polymer Design
In the design of MIPs, the choice of template molecule is crucial as it dictates the specificity of the resulting polymer. While direct imprinting with this compound has been explored, several studies have utilized structurally similar ergot alkaloids as templates and subsequently investigated the cross-reactivity of the synthesized MIPs with ergonovine. This approach provides valuable information on the structural features that govern molecular recognition.
A study involving the synthesis of a molecularly imprinted polymer using ergotamine as the template evaluated its specificity for various ergot alkaloids. uky.eduuky.edu Cross-reactivity with related alkaloids, including methylergonovine (a derivative of ergonovine), was observed due to the similarities in their core ergoline structure and functional groups. uky.eduuky.edu In one experiment using methacrylic acid-based polymers with an ergotamine template, the imprinting process resulted in higher adsorption of methylergonovine, indicating a degree of cross-reactivity. uky.edu
Another research effort developed suspension polymerized MIP beads using metergoline (B1676345) as a template analog for the solid-phase extraction of six ergot alkaloids and their epimers, including ergometrine (ergonovine). researchgate.netsid.ir The resulting MIPs were effective in the cleanup of barley samples, demonstrating the utility of a template-based approach for group-selective extraction. researchgate.netsid.ir
The binding affinities and cross-reactivity of ergonovine have also been quantified in competitive ligand-binding assays. A dual dopamine/serotonin-selective MIP (DS-MIP) was used to assess the binding of several ergot derivatives. mdpi.com The study revealed that the binding affinities of the DS-MIP for ergot derivatives were in the micro- to submicromolar range. mdpi.com The inhibition constants (Ki) provided a quantitative measure of the cross-reactivity, showing that the affinity of the polymer for different ergot alkaloids varied based on their structural class. mdpi.com
Table 1: Components Used in the Synthesis of Molecularly Imprinted Polymers for Ergot Alkaloids This table summarizes the various templates, functional monomers, and cross-linkers used in the synthesis of MIPs discussed in the text.
| Template Molecule | Functional Monomer(s) | Cross-linker | Reference |
|---|---|---|---|
| Ergometrine (Ergonovine) | Methacrylic Acid (MAA) | Not Specified | nih.govacs.org |
| Ergotamine | Styrene, Hydroxyethyl methacrylate (HEMA) | Ethylene glycol dimethacrylate (EGDMA) | acs.org |
| Ergotamine | Methacrylic Acid (MAA) | Not Specified | uky.edu |
| Metergoline | Methacrylic Acid (MAA) | Ethylene glycol dimethacrylate (EGDMA) | researchgate.net |
| Dopamine and Serotonin | Methacrylic Acid (MAA), Acrylamide (ACM) | N,N′-methylene bisacrylamide (MBAA) | mdpi.com |
Table 2: Cross-Reactivity and Binding Affinity of Ergonovine with a Dual Dopamine/Serotonin-Selective MIP (DS-MIP) This table presents the inhibition constants (Ki) of ergonovine and other ergot alkaloids when competing for binding sites on a DS-MIP, indicating the polymer's cross-reactivity.
| Compound | Compound Class | Ki (µM) for Dopamine Site | Ki (µM) for Serotonin Site | Reference |
|---|---|---|---|---|
| Ergonovine | Lysergic acid derivative | 5.88 ± 0.21 | 2.50 ± 0.11 | mdpi.com |
| Agroclavine | Clavine derivative | 0.01 ± 0.00 | 0.04 ± 0.00 | mdpi.com |
| Pergolide | Clavine derivative | 0.02 ± 0.00 | 0.02 ± 0.00 | mdpi.com |
| Terguride | Clavine derivative | 0.04 ± 0.00 | 0.02 ± 0.00 | mdpi.com |
| Ergocornine | Ergopeptine | 10.00 ± 0.50 | 11.11 ± 0.91 | mdpi.com |
| Ergocristine | Ergopeptine | 14.28 ± 1.21 | 12.50 ± 1.02 | mdpi.com |
| Ergocryptine | Ergopeptine | 20.00 ± 1.53 | 14.28 ± 1.11 | mdpi.com |
Molecular Pharmacology and Receptor Interaction Studies of Ergonovine Maleate
Ligand Binding Profiles and Receptor Subtype Selectivity
Ergonovine's mechanism of action is rooted in its ability to bind to and modulate a variety of neurotransmitter receptors. patsnap.comwikipedia.org Its clinical effects are a direct consequence of its affinity for and activity at serotonin (B10506), alpha-adrenergic, and dopaminergic receptors. ncats.iopatsnap.com
Serotonin Receptor (5-HT) Interactions, including 5-HT2A and 5-HT2B Agonism
Ergonovine exhibits a high affinity for several serotonin (5-HT) receptor subtypes. patsnap.com It is a potent agonist at 5-HT2A receptors, an interaction that is central to its uterotonic effects. patsnap.comwikipedia.org Activation of 5-HT2A receptors on uterine smooth muscle cells is a key step in initiating contractions. patsnap.com
The compound also demonstrates significant agonism at 5-HT2B receptors. wikipedia.orgnus.edu.sg This interaction has been associated with the potential for cardiac valvulopathy, as sustained 5-HT2B receptor activation can lead to mitogenic effects on cardiac valve interstitial cells. wikipedia.orgresearchgate.net In isolated rat uterus studies, ergonovine acted as a partial agonist for serotonin receptors. ncats.io Furthermore, it has been shown to be a partial agonist at other 5-HT receptor subtypes. nih.gov
| Receptor Subtype | Interaction | Reference |
| 5-HT2A | Agonist | patsnap.comwikipedia.org |
| 5-HT2B | Agonist | wikipedia.orgnus.edu.sg |
| Serotonin Receptors (general) | Partial Agonist | ncats.ionih.gov |
Alpha-Adrenergic Receptor Modulations and Vasoconstrictive Mechanisms
Ergonovine maleate (B1232345) stimulates alpha-adrenergic receptors, which contributes to its vasoconstrictive properties. patsnap.comcymitquimica.com This action on vascular smooth muscle leads to the constriction of blood vessels. patsnap.com The stimulation of alpha-1 adrenergic receptors is a key mechanism in this process. drugbank.com
The vasoconstrictive effect of ergonovine is a result of its agonist activity at these alpha-adrenergic receptors, which, in concert with its serotonergic activity, leads to a potent constrictive effect on arteries. patsnap.comdrugbank.com While it is a vasoconstrictor, it is considered less potent in this regard than ergotamine. drugbank.com
Dopaminergic Receptor Engagement
Ergonovine also engages with dopaminergic receptors, although this interaction is less pronounced than its effects on serotonin and alpha-adrenergic receptors. ncats.iopatsnap.com It acts as a partial agonist at some dopamine (B1211576) receptors in the central nervous system. simsrc.edu.in In certain blood vessels, ergonovine exhibits weak antagonist actions at dopaminergic receptors. medicines.org.uk Some research in mollusks has utilized ergonovine as a blocker of dopamine receptors. biologists.com
Comprehensive Multi-receptor Binding Profiling
Ergonovine's pharmacological identity is defined by its promiscuous binding to a range of biogenic amine receptors. wikipedia.org It demonstrates significant affinity for various serotonin, dopamine, and alpha-adrenergic receptors. nih.gov This multi-receptor engagement explains its diverse physiological effects. patsnap.com While it interacts with all three receptor families, its most pronounced effects are mediated through serotonin and alpha-adrenergic stimulation. ncats.io
Intracellular Signaling Cascades and Associated Calcium Dynamics
The binding of ergonovine to its target receptors initiates a cascade of intracellular events, culminating in the physiological response of smooth muscle contraction.
Activation of Contractile Proteins in Smooth Muscle Cells
The stimulation of 5-HT2A and alpha-adrenergic receptors by ergonovine leads to the activation of the phosphatidylinositol-calcium second messenger system. medkoo.comdrugbank.com This process involves G-protein coupling, specifically Gq/11 proteins, which activate phospholipase C. nih.gov The activation of phospholipase C results in an increase in intracellular inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov
This signaling cascade ultimately leads to an elevation of intracellular calcium ion concentrations within the smooth muscle cells. patsnap.com The increased calcium is crucial for the activation of contractile proteins, namely actin and myosin, which drives the forceful and rhythmic contractions of the muscle fibers. patsnap.com
Receptor Binding Kinetics and Dynamic Interaction Analysis
The pharmacological profile of ergonovine maleate is intrinsically linked to the kinetics of its interaction with various biogenic amine receptors. The rates at which the drug associates with and dissociates from its targets, the stability of the resulting complex, and the duration of its presence at the receptor are critical factors that define its molecular activity.
Determination of Association (k_on) and Dissociation (k_off) Rate Constants
The binding of a ligand, such as ergonovine, to a receptor is a dynamic process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). The k_on value represents the rate at which the drug-receptor complex is formed, while the k_off value describes the rate at which this complex breaks down into the free drug and receptor. These kinetic parameters are often determined using techniques like surface plasmon resonance (SPR) or radioligand binding assays, where the binding is measured over time. uantwerpen.be The data are typically fitted to kinetic models, such as the 1:1 Langmuir binding model, to derive the specific rate constants.
Studies on ergot alkaloids have consistently shown that these compounds exhibit unique kinetic profiles at monoaminergic receptors. Specifically, derivatives of ergot alkaloids are characterized by a slow association (k_on) and an even slower dissociation (k_off) rate at serotonin 5-HT2 receptors when compared to the endogenous ligand, serotonin. core.ac.ukapsnet.org This slow binding kinetic profile is a hallmark of many ergot derivatives and contributes significantly to their pharmacological effects, leading to long-term receptor stimulation. apsnet.org This prolonged interaction is believed to be a key factor in the persistent signaling observed with these compounds.
Evaluation of Equilibrium Dissociation Constant (Kd)
The equilibrium dissociation constant (Kd) is a fundamental measure of the affinity between a ligand and its receptor, representing the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. nih.gov It is inversely related to binding affinity; a lower Kd value signifies a more stable drug-receptor complex and higher affinity. The Kd is mathematically derived from the ratio of the kinetic rate constants (Kd = k_off / k_on).
Ergonovine demonstrates a complex and high-affinity binding profile across multiple receptor families, including serotonin, dopamine, and adrenergic receptors. core.ac.ukkarger.com It has been reported to show high affinity for several serotonin receptor subtypes, namely 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. nih.gov Research on its closely related derivative, methylergonovine (B92282), provides specific quantitative insights into these interactions. For instance, methylergonovine binds with high affinity to the 5-HT2B receptor. unc.edu At the dopamine D2 receptor, ergonovine is also a potent agonist, with studies showing it inhibits cyclic AMP production with an EC50 value of 47 ± 2 nM. mdpi.com
The binding affinities of ergonovine and its derivatives are critical for understanding their receptor activation profiles. The following table summarizes the binding affinities (Ki) of the closely related compound methylergonovine at various human serotonin receptors, illustrating the broad but potent interaction profile characteristic of ergonovine.
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT1A | 12.6 ± 0.6 |
| 5-HT2A (rat) | 0.49 ± 0.09 |
| 5-HT2C (rat) | 12.4 ± 0.6 |
Data sourced from Rothman et al., 2000. unc.edu Lower Ki values indicate higher binding affinity.
Research on Ligand Residence Time (RT) at Target Receptors
Ligand residence time (RT) refers to the duration a drug remains bound to its target receptor (RT = 1/k_off). It has emerged as a crucial parameter in pharmacology, often correlating more strongly with in vivo efficacy than binding affinity alone. A long residence time, resulting from a slow dissociation rate (low k_off), can lead to sustained receptor modulation and prolonged physiological effects.
Ergot alkaloids, including ergonovine, are often associated with a long duration of action that cannot be explained solely by their pharmacokinetic profiles. apsnet.org This phenomenon is linked to their long residence time at target receptors, a direct consequence of their slow dissociation rates. core.ac.ukapsnet.org Research on 5-HT2B receptor agonists has revealed that some ergot derivatives produce wash-resistant signaling that persists for many hours, an effect not fully accounted for by simple slow receptor-dissociation kinetics. apsnet.org Mechanistic studies suggest that this persistent signaling may originate from drug-receptor complexes that have been internalized into the cell, effectively sequestering the ligand and prolonging its interaction with the receptor beyond what would be expected from simple surface binding. apsnet.org This sustained engagement due to long residence time is a key aspect of the molecular pharmacology of ergonovine.
Elucidation of Molecular Determinants Governing Drug-Receptor Binding Kinetics
The kinetics of the interaction between ergonovine and its receptors are governed by specific molecular features of both the drug and the receptor binding pocket. The key molecular determinants include the structural and conformational properties of the ligand, as well as electrostatic and hydrophobic interactions within the binding site.
The tetracyclic ergoline (B1233604) ring system is the core pharmacophore of ergonovine and is structurally similar to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine. oup.comresearchpromo.com This structural mimicry allows it to fit into the binding pockets of their respective receptors. The rigidity of the ergoline skeleton, combined with the specific stereochemistry and nature of the substituent at the C-8 position (an N-((S)-1-hydroxypropan-2-yl)carboxamide group in ergonovine), plays a crucial role in establishing the precise contacts that lead to high-affinity binding and slow dissociation kinetics.
The nature of the receptor itself is equally important. For example, studies on the 5-HT3A receptor, a ligand-gated ion channel, found that while the related compound chanoclavine (B110796) binds to specific amino acid residues (F130 and N138), ergonovine shows no significant interaction with any amino acid sequence on this particular receptor subtype. nih.gov This highlights the high degree of specificity in drug-receptor interactions. In contrast, at G protein-coupled receptors like the 5-HT2A receptor, the N(1)-H moiety of the ergoline ring in compounds like ergonovine is a critical determinant for preferential binding. ihs-headache.org
Investigations into Structure-Kinetics Relationships (SKR)
Structure-Kinetics Relationship (SKR) studies aim to understand how modifications to a drug's chemical structure influence its binding kinetics (k_on and k_off), rather than just its equilibrium affinity (Kd). For ergot alkaloids, the relationship between their structure and their characteristic slow binding kinetics is a significant area of research.
The ergoline skeleton is the primary structural feature responsible for the class-wide high affinity for monoaminergic receptors. researchgate.netresearchgate.net The slow association and dissociation rates are thought to be related to the multi-step process by which the rigid ergoline structure enters and seats itself within the receptor's binding pocket. This process may involve initial low-affinity interactions followed by conformational rearrangements of both the ligand and the receptor, leading to a stable, high-affinity complex with a slow k_off.
Variations in the substituents on the ergoline ring can fine-tune these kinetic properties. For example, the peptide side chain in ergopeptines (like ergotamine) versus the smaller amide group in lysergic acid amides (like ergonovine) results in different binding profiles. Studies comparing ergopeptines to lysergic acid derivatives like ergonovine have noted differences in their relative affinities for dopamine and serotonin receptor sites, underscoring the influence of the C-8 substituent on receptor interaction. researchgate.net The inherent rigidity and complex three-dimensional shape of the ergoline core are central to the slow dissociation rates and long residence times that characterize the pharmacology of ergonovine and related alkaloids.
Preclinical Pharmacological Investigations in Experimental Models
In Vitro Model Systems for Mechanistic Elucidation
In vitro models offer a controlled environment to dissect the molecular and cellular mechanisms of drug action, free from the complexities of a whole organism.
Isolated tissue preparations are a classic pharmacological tool to study the direct effects of a compound on specific tissues. iworx.com Organ bath studies involving vascular tissues like the rabbit aorta and portal vein have been instrumental in characterizing the vasoconstrictor properties of ergonovine.
In one such study, the contractile responses of isolated aortas from control rabbits were compared to those from rabbits fed a high-cholesterol diet. nih.gov The results indicated that atherosclerotic arteries exhibited a supersensitivity to ergonovine, suggesting that the underlying pathology can alter arterial reactivity to the compound. nih.gov Specifically, the concentration-response curve for ergonovine in atherosclerotic arteries showed a significantly lower constrictor threshold. nih.gov Further investigation into the mechanism revealed that this supersensitivity was predominantly mediated by a serotonergic pathway, as it was suppressed by the serotonergic antagonist cyproheptadine (B85728) but not significantly by alpha-blockers in atherosclerotic vessels. nih.gov
Another study examining the cardiovascular effects of ergometrine (ergonovine) in vitro utilized isolated rabbit aorta and portal vein. nih.gov These experiments suggested that ergonovine has a direct action on alpha-adrenoceptors in these rabbit tissues. nih.gov
Research on atherosclerotic rabbit aortas further solidified the role of the serotonergic mechanism in ergonovine's action. nih.gov These studies demonstrated that atherosclerotic arteries had a markedly depressed constrictor threshold and a lowered effective dose (ED50) for ergonovine compared to control arteries. nih.gov
Table 1: Contractile Response of Rabbit Aorta to Ergonovine
| Tissue Type | Ergonovine Constrictor Threshold | Key Mechanistic Finding |
|---|---|---|
| Control Rabbit Aorta | 0.23 µM nih.gov | Response suppressed by alpha-blockers (phentolamine, prazosin) nih.gov |
| Atherosclerotic Rabbit Aorta | 0.5 pM nih.gov | Supersensitivity mediated by a serotonergic mechanism, suppressed by cyproheptadine nih.gov |
A study investigating the effects of various vasoactive stimuli on isolated perfused rabbit hearts found that ergonovine maleate (B1232345) (10 µM) did not increase coronary vascular resistance in either normal or cholesterol-fed rabbits. nih.gov This suggests that in this particular whole-heart perfusion model, ergonovine does not produce changes in total coronary resistance severe enough to be detected. nih.gov
Cellular assays provide a more granular view of a compound's interaction with specific cell types and signaling pathways. nih.gov For ergonovine, these assays have been crucial in identifying its receptor targets and downstream effects. Ergonovine is known to interact with multiple receptor systems, including α-adrenergic, dopaminergic, and serotonin (B10506) receptors. wikipedia.org
Functional characterization has revealed that ergonovine is an agonist at the serotonin 5-HT₂B receptor. wikipedia.org It has also been found to bind to and activate the rat and human serotonin 5-HT₂A receptor with an affinity similar to that of lysergic acid diethylamide (LSD). wikipedia.org The complex pharmacological profile of ergot alkaloids like ergonovine, with their potential actions at various receptor types, underscores the importance of cellular assays in dissecting these multifaceted interactions. ahajournals.org
The development of advanced in vitro platforms, such as 2D and 3D cell cultures and organoids, offers more physiologically relevant models for preclinical research. biocompare.comthermofisher.com While traditional 2D cell cultures have been a mainstay, they often lack the complex cell-cell and cell-matrix interactions found in vivo. sigmaaldrich.comnih.govfrontiersin.org
3D cell culture models, including spheroids and organoids, better mimic the architecture and function of tissues and organs, providing a more accurate prediction of a drug's effects. thermofisher.comsigmaaldrich.com These models allow for the study of cellular responses in a context that more closely resembles the natural environment of the cells. sigmaaldrich.com For instance, cells grown in 3D models have been shown to form aggregates and spheroids, leading to increased cell-cell contact compared to 2D systems. nih.gov
Although specific studies on ergonovine maleate using organoid or advanced 3D cell models are not widely documented in the provided search results, the potential of these platforms for future research is significant. Organoids, which are 3D cell aggregates derived from stem cells or primary tissues, can self-organize and exhibit organ-like functionality. sigmaaldrich.com This would allow for a more detailed investigation of ergonovine's effects on specific organ systems in a highly controlled yet physiologically relevant setting.
Cellular Assays and Functional Characterization
In Vivo Animal Model Studies for Pharmacological Response Assessment
In vivo studies in animal models are essential for understanding how a compound behaves in a whole, living organism, providing insights into its systemic effects and interactions between different physiological systems. revespcardiol.org
Studies in animal models have been critical in evaluating the cardiovascular effects of ergonovine. In rats, the pressor (blood pressure-increasing) effects of a standard dose of ergonovine were found to be dependent on the anesthetic used during the experiment. nih.gov This highlights the importance of considering experimental conditions when interpreting in vivo data.
In rabbits with hereditary hyperlipidemia (WHHL rabbits), coronary arteries showed hyperreactivity to ergonovine. ahajournals.org This was not observed for other vasoconstrictors like serotonin and phenylephrine, suggesting a specific supersensitivity to ergonovine in this disease model. ahajournals.org This finding is significant as it provides an experimental model that mimics some aspects of coronary artery spasm observed in humans. ahajournals.org
A study using miniosmotic pumps to continuously administer ergonovine to cattle was conducted to mimic fescue toxicosis. nih.gov While this method resulted in detectable plasma concentrations of ergonovine, the typical clinical signs of ergot alkaloid toxicosis were not observed, nor was there an effect on serum prolactin levels. nih.gov This suggests that other alkaloids present in toxic fescue may be responsible for these specific effects. nih.gov
Table 2: Cardiovascular Responses to Ergonovine in Animal Models
| Animal Model | Key Finding |
|---|---|
| Rat | Pressor effects are dependent on the anesthetic used. nih.gov |
| Rabbit (hereditary hyperlipidemia) | Hyperreactivity of coronary arteries to ergonovine. ahajournals.org |
| Cattle | Continuous infusion did not produce typical signs of ergot alkaloid toxicosis. nih.gov |
Dose-Response Characterization in Preclinical Settings
Dose-response studies are fundamental in preclinical research to establish the relationship between the dose of a compound and the magnitude of its pharmacological effect. altasciences.comgu.sefda.gov These studies are crucial for identifying the minimum effective dose and the maximum tolerated dose. altasciences.com
In preclinical studies with ergonovine, concentration-response relationships have been determined in isolated tissue preparations. For example, in studies with rabbit aortas, cumulative addition of the drug to the organ bath was used to construct concentration-response curves. ahajournals.org These studies revealed a significant difference in the dose-response to ergonovine between normal and atherosclerotic arteries, with atherosclerotic vessels showing a much lower threshold for contraction. nih.gov
The design of dose-response studies typically involves testing multiple dose levels to define the relationship between dose and effect. fda.gov A randomized, parallel design with three or more dosage levels is a common and accepted approach. fda.gov The data from these studies are essential for guiding the selection of doses for further non-clinical and eventual clinical trials. altasciences.com
Physiological and Biochemical Effects in Experimental Animals
Preclinical studies in animal models have revealed several physiological and biochemical effects of this compound.
In a study involving Sprague-Dawley rats, the subacute toxicity of ergometrine maleate was examined. nih.gov The administration of the compound in the diet for four weeks led to several dose-dependent changes. nih.gov Notably, at higher concentrations, there was a decrease in plasma glucose levels in female rats. nih.gov Thyroxine levels were also observed to decrease at higher doses, with this effect being noted in males at a lower dose than in females. nih.gov Furthermore, a high dose of ergometrine maleate resulted in increased organ weights of the heart, liver, ovaries, and kidneys. nih.gov Histopathological analysis showed evidence of increased glycogen (B147801) storage in the liver of animals at the highest dose level. nih.gov
Another study in rats demonstrated that ergonovine can induce a significant and prolonged increase in locomotor activity. ebi.ac.uk This effect was preventable by pretreatment with dopamine (B1211576) antagonists like spiperone (B1681076) or pimozide, suggesting a dopaminergic mechanism. ebi.ac.uk Interestingly, when administered directly into the cerebral ventricles, ergonovine caused profound hypothermia that was not affected by spiperone pretreatment. ebi.ac.uk Additionally, ergonovine has been shown to increase the acid output from the stomach in a rat perfusion model, an effect that can be antagonized by cimetidine. ebi.ac.uk
In cows, intravenous administration of this compound during the late luteal phase of the estrous cycle was found to reduce plasma concentrations of prolactin for a period of 2 to 4 hours. researchgate.net It also led to a decrease in plasma luteinizing hormone (LH) concentrations during the third hour after treatment. researchgate.net
A study on the lizard, Uromastix hardwickii, investigated the effect of ergometrine maleate on pituitary prolactin (PRL). The administration of varying doses of the compound resulted in a decrease in pituitary PRL levels, as indicated by the reduced response of the pigeon crop-sac bioassay. researchgate.netpjps.pk
Table 1: Physiological and Biochemical Effects of this compound in Experimental Animals
| Animal Model | Effect | Tissue/Organ/Fluid |
| Sprague-Dawley Rats | Decreased plasma glucose (females) | Plasma |
| Decreased thyroxine levels | Plasma | |
| Increased organ weight | Heart, Liver, Ovaries, Kidneys | |
| Increased glycogen storage | Liver | |
| Increased locomotor activity | Central Nervous System | |
| Increased gastric acid output | Stomach | |
| Cows | Reduced plasma prolactin | Plasma |
| Reduced plasma LH | Plasma | |
| Lizard (Uromastix hardwickii) | Decreased pituitary prolactin | Pituitary Gland |
Comparative Species-Specific Pharmacological Responses
The pharmacological responses to ergonovine can differ significantly between species, which is a critical consideration in preclinical research. americanpharmaceuticalreview.com
For instance, while ergonovine is a potent vasoconstrictor of the coronary arteries in humans, this effect is also observed in isolated guinea-pig coronary artery strips. ebi.ac.uk In rats, ergonovine exhibits pronounced effects on the central nervous system, such as increased locomotor activity and hypothermia, which are mediated through dopaminergic and other receptor systems. ebi.ac.uk
In cows, ergonovine has been shown to alter reproductive hormone levels, specifically prolactin and LH. researchgate.net This is particularly relevant in the context of fescue toxicosis, a condition in cattle caused by consuming fescue grass infected with an ergot alkaloid-producing fungus. researchgate.net
The study on the lizard Uromastix hardwickii demonstrated a suppressive effect on pituitary prolactin. researchgate.netpjps.pk The route of administration (intravenous vs. intramuscular) also influenced the degree of prolactin inhibition, with intramuscular administration showing a greater effect. pjps.pk
These species-specific differences highlight the importance of selecting appropriate animal models in preclinical studies to best predict the potential effects in humans. americanpharmaceuticalreview.com The spectrum of effects for ergot alkaloids is dependent on the specific agent, the dosage, the species, the tissue, and the physiological conditions. drugbank.com
Table 2: Comparative Pharmacological Responses to this compound
| Species | Primary Observed Effect | Receptor/System Implicated |
| Human | Coronary vasoconstriction, Uterine contraction | Serotonin (5-HT2), α-adrenergic |
| Rat | Increased locomotor activity, Hypothermia, Increased gastric acid secretion | Dopaminergic, Histamine H1 |
| Cow | Decreased plasma prolactin and LH | Dopaminergic |
| Guinea-pig | Coronary vasoconstriction | Biogenic amine receptors |
| Lizard (Uromastix hardwickii) | Decreased pituitary prolactin | Not specified |
Ex Vivo and In Silico Methodologies in Preclinical Research
In addition to in vivo studies, ex vivo and in silico methods play a significant role in the preclinical investigation of compounds like this compound. mpkb.org
Ex vivo studies involve the use of isolated tissues or organs to examine the direct effects of a compound. mdpi.com For example, the vasoconstrictor effect of ergonovine has been studied on isolated coronary artery strips from guinea pigs. ebi.ac.uk This methodology allows for the investigation of a drug's action on a specific tissue in a controlled environment, free from the systemic influences of a whole organism. mdpi.com Another ex vivo application is the use of the pigeon crop-sac bioassay to measure prolactin levels from the pituitary glands of lizards treated with ergometrine maleate. researchgate.netpjps.pk
In silico studies utilize computer simulations and modeling to predict the pharmacological properties of a compound. zeclinics.com For ergonovine, a computer-predicted binding profile at a range of serotonin, dopamine, and other receptors has been published. wikipedia.org These computational models can predict the affinity of a drug for various receptors, helping to elucidate its potential mechanisms of action and off-target effects. wikipedia.orgzeclinics.com In silico techniques are valuable, cost-effective tools in the early stages of drug discovery for screening compounds and prioritizing them for further in vitro and in vivo testing. zeclinics.com
Structure Activity Relationship Sar and Ligand Design Studies
Impact of Structural Modifications on Receptor Affinity and Intrinsic Activity
The ergoline (B1233604) ring system, the core scaffold of ergot alkaloids like ergonovine, provides a rigid framework for interaction with dopaminergic, serotonergic, and adrenergic receptors. scispace.com Even minor alterations to this core structure can lead to profound changes in pharmacological activity. scispace.com
Substituent Effects on the Ergoline Nucleus
The nature and position of substituents on the ergoline nucleus are critical determinants of receptor affinity and efficacy. For instance, the CONHCH(CH₃)CH₂OH group at the C-8 position of the ergoline nucleus in ergonovine is a key feature for its activity.
In a broader context of ergoline derivatives, modifications at various positions have been shown to modulate activity. For example, indole-methylation has been explored as a strategy to alter receptor interaction profiles. The methylation of the indole (B1671886) nitrogen in methylergonovine (B92282) to produce methysergide (B1194908) results in significantly weaker activity at the 5-HT2B receptor. nih.gov This suggests that the hydrogen on the indole nitrogen may be a crucial interaction point for this receptor subtype.
Furthermore, studies on other ergoline analogs have highlighted the importance of substituents at the 6-position. A methoxy (B1213986) group at this position can greatly enhance serotonergic agonist activity, while an electron-withdrawing group can enhance both activity and stability. scispace.com Although these findings are not specific to ergonovine itself, they underscore the sensitivity of the ergoline scaffold to substitution and provide a framework for understanding how seemingly small chemical changes can lead to diverse pharmacological outcomes.
Table 1: Impact of Ergoline Nucleus Substitutions on Receptor Activity This table is for illustrative purposes based on findings from related ergoline compounds and does not represent direct modifications to Ergonovine unless stated.
| Modification Location | Substituent | Observed Effect | Reference Compound(s) |
|---|---|---|---|
| Indole Nitrogen (N-1) | Methylation | Significantly weaker 5-HT2B receptor activity | Methylergonovine vs. Methysergide |
| Position 6 | Methoxy group | Enhanced serotonin (B10506) agonist activity | Tricyclic partial ergoline analogs |
| Position 6 | Electron-withdrawing group | Enhanced activity and stability | Tricyclic partial ergoline analogs |
| Position 8 | CONHCH(CH₃)CH₂OH | Serotonin receptor agonism, uterotonic effects | Ergonovine |
| Position 8 | CH₂OH | Antagonistic properties at serotonin receptors | Chanoclavine (B110796) |
Influence of Quaternization on Receptor Binding Affinity
Quaternization of the tertiary amine nitrogen (N-6) in the ergoline structure is a significant modification that can be expected to drastically alter a compound's properties. While specific studies on the quaternization of ergonovine are not prevalent in the provided results, the general principles of this chemical modification are well-established. Quaternization introduces a permanent positive charge, which would profoundly impact the molecule's ability to cross biological membranes, including the blood-brain barrier. mdpi.com
This modification would also fundamentally change the nature of the interaction with the receptor binding pocket. The introduction of a formal charge could lead to strong ionic interactions with anionic amino acid residues in the receptor, potentially increasing binding affinity if the geometry is favorable. Conversely, it could also introduce steric hindrance or an unfavorable electrostatic clash, leading to decreased affinity. The reduction or elimination of pH-dependence on solubility is another consequence of quaternization. google.com
Table 2: Predicted Effects of Quaternization on Ergonovine Properties This table presents predicted outcomes based on general principles of chemical modification.
| Property | Predicted Effect of Quaternization | Rationale |
|---|---|---|
| Receptor Binding | Potentially altered (increased or decreased) | Introduction of a permanent positive charge, leading to new ionic interactions or steric/electrostatic clashes. |
| Membrane Permeability | Significantly decreased | Increased polarity and permanent charge hinder passage across lipid bilayers. |
| Solubility | Reduced pH-dependence | The permanent charge makes the molecule's solubility less dependent on the pH of the environment. |
Significance of Functional Groups in Ligand-Target Recognition
The specific functional groups of ergonovine are crucial for its recognition by and activation of target receptors. The ergoline ring system itself bears a structural resemblance to neurotransmitters like serotonin, dopamine (B1211576), and noradrenaline, which is believed to be the basis for the diverse pharmacological properties of ergot alkaloids. scispace.commdpi.com
The amide substituent at C-8 is a particularly important feature. In a study comparing various ergot derivatives, lysergic acid derivatives of the acid amide type, such as ergonovine, had a lower affinity for dopamine and serotonin binding sites compared to clavine derivatives. mdpi.com This highlights the significant role of the entire substituent at this position in modulating receptor interaction.
Computational Chemistry Approaches to SAR
Computational chemistry has become an indispensable tool for understanding the complex interplay between a ligand's structure and its biological activity. arxiv.orgcsmres.co.uk These methods allow for the visualization and analysis of molecular interactions at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.
Application of Molecular Dynamics (MD) Simulations in Elucidating Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govnih.gov By simulating the movement of every atom in a system, MD can reveal how a ligand like ergonovine binds to its receptor and what conformational changes occur in both the ligand and the receptor during this process. mdpi.com
MD simulations have been used to investigate the binding of ergot alkaloids to G-protein coupled receptors (GPCRs). researchgate.net For instance, simulations have shown that the binding of an agonist can induce conformational changes in the receptor, such as the closure of an extracellular loop, which is a critical step in signal transduction. researchgate.net In the context of ergonovine (referred to as methylergonovine in some studies), MD simulations coupled with other techniques have been used to validate its binding mode to the 5-HT2B serotonin receptor. researchgate.net These simulations can help to identify the key amino acid residues involved in the interaction and provide a detailed picture of the binding mechanism. nih.govdovepress.com
One study reported that methylergonovine displays a strong binding affinity to the 5HT2BR, with a calculated binding energy of -40.42 kcal/mol. researchgate.net Such computational approaches not only help in understanding the binding of existing drugs but also pave the way for the rational design of new ligands with improved affinity and selectivity. dovepress.com
Analytical Methodologies and Stability Research of Ergonovine Maleate
Chromatographic Techniques for Compound Analysis and Purity Assessment
Chromatographic methods are fundamental in separating ergonovine maleate (B1232345) from related substances and degradation products, thereby enabling precise quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of ergonovine maleate. capes.gov.bringentaconnect.com Its versatility is enhanced by the use of various detection methods, tailored to the specific requirements of the analysis.
Key Research Findings:
Purity Assessment: HPLC is routinely used to determine the purity of this compound. For instance, the purity of an international chemical reference substance for ergometrine hydrogen maleate was estimated to be 99.6% by peak area normalization at a detection wavelength of 313 nm. edqm.eu In other studies, HPLC analysis has demonstrated the optical purity of synthesized ergonovine to be as high as 97.4%. google.com
Stability-Indicating Methods: Stability-indicating HPLC methods have been developed to separate ergonovine from its degradation products. ingentaconnect.com These methods are crucial for evaluating the stability of pharmaceutical formulations over time and under various stress conditions, such as exposure to basic conditions and heat. ingentaconnect.com
Detection Methods:
Fluorescence Detection (FLD): Due to the natural fluorescence of many ergot alkaloids, including ergonovine, fluorescence detection offers superior sensitivity and specificity compared to UV detection. frontiersin.org An isocratic HPLC method with fluorescence detection has been successfully developed for measuring ergometrine in human plasma, achieving a quantitation limit of 75 pg/ml. nih.gov
UV Detection: While less sensitive than fluorescence, UV detection is also employed. frontiersin.org A Reversed-Phase HPLC (RP-HPLC) method using a C18 stationary phase and UV detection at 243 nm has been utilized for purity analysis. loesungsfabrik.de Another RP-HPLC method for methylergometrine maleate used UV detection at 310 nm. ijbpas.com
Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) has become a standard for trace quantification and identification of ergot alkaloids. frontiersin.org This powerful combination provides not only retention times but also molecular mass and structural information, which is invaluable for identifying unknown metabolites and degradation products. oregonstate.edu
Interactive Data Table: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | RP-HPLC | Isocratic HPLC | RP-HPLC |
| Detection | UV at 313 nm | Fluorescence | UV at 310 nm |
| Application | Purity Assessment edqm.eu | Quantification in Plasma nih.gov | Stability Indicating ijbpas.com |
| Reported Purity/LOD | 99.6% Purity edqm.eu | 75 pg/ml LOD nih.gov | - |
Thin Layer Chromatography (TLC) Applications in Quality Control
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of this compound, making it a valuable tool in quality control. frontiersin.orgsolubilityofthings.com
Key Research Findings:
Purity Estimation: TLC is used to estimate the purity of this compound. For an international chemical reference substance, the purity was estimated to be 99.2% after visualization by spraying. edqm.eu
Identification and Related Substances: TLC is employed to identify methylergometrine maleate and to detect related substances in pharmaceutical preparations. nihs.go.jp The method involves spotting the sample on a silica (B1680970) gel plate with a fluorescent indicator and developing it with a suitable solvent system. nihs.go.jp
Stability Studies: TLC can be used to study the stability and degradation pathways of related drugs during storage. nih.gov It has been used alongside UV-visible spectrophotometry to confirm the stability of methylergometrine solutions. ingentaconnect.com
Spectroscopic and Spectrofluorimetric Determinations
Spectroscopic and spectrofluorimetric methods provide sensitive and accurate means for the quantitative analysis of this compound, often without the need for extensive sample preparation.
Second Derivative and Synchronous Spectrofluorimetry for Quantitative Analysis
Second derivative and synchronous spectrofluorimetry are advanced techniques that enhance the specificity and sensitivity of fluorescence measurements, allowing for the determination of this compound even in the presence of other fluorescent compounds.
Key Research Findings:
Simultaneous Determination: Sensitive second derivative and synchronous spectrofluorimetric methods have been developed for the simultaneous quantitative determination of oxytocin (B344502) and ergometrine maleate in combined dosage forms. patsnap.comeurjchem.com
Native Fluorescence: Ergometrine exhibits native fluorescence at 421 nm after excitation at 300 nm, which allows for its direct measurement. patsnap.comeurjchem.com
Linearity and Sensitivity: The relative fluorescence intensity versus concentration plot for ergometrine was found to be linear over the range of 5-100 ng/mL. patsnap.comeurjchem.com These methods are noted for their high accuracy and sensitivity without requiring prior chemical separation. eurjchem.com
Interactive Data Table: Spectrofluorimetric Analysis of Ergometrine Maleate
| Parameter | Second Derivative Spectrofluorimetry | Synchronous Spectrofluorimetry |
| Application | Quantitative analysis in combined dosage forms patsnap.comeurjchem.com | Quantitative analysis in combined dosage forms patsnap.comeurjchem.com |
| Excitation Wavelength | 300 nm patsnap.comeurjchem.com | 300 nm patsnap.comeurjchem.com |
| Emission Wavelength | 421 nm patsnap.comeurjchem.com | 421 nm patsnap.comeurjchem.com |
| Linear Range | 5-100 ng/mL patsnap.comeurjchem.com | 5-100 ng/mL patsnap.comeurjchem.com |
UV-Visible Spectrophotometry for Concentration and Purity
UV-Visible spectrophotometry is a fundamental and widely accessible technique used for determining the concentration and assessing the purity of this compound. mt.comnist.gov
Key Research Findings:
Purity Assessment: UV-Vis spectrophotometry is used as a criterion for the uniformity of different samples and to detect impurities. nist.gov A modified version of a colorimetric test involving p-dimethylaminobenzaldehyde, which forms a blue solution with ergot alkaloids measurable at 580 nm, is used to test the purity of ergometrine salts. mdpi.com
Quantitative Analysis: The concentration of an analyte in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. mt.comresearchgate.net For enalapril (B1671234) maleate, a related compound, a linear relationship between concentration and absorbance was established, allowing for its quantification. farmaciajournal.com
Identification: The absorption spectrum of methylergometrine maleate can be compared with a reference spectrum for identification purposes. nihs.go.jp
Immunoanalytical Techniques for Ergot Alkaloid Detection and Binding Efficiency
Immunoanalytical techniques, such as enzyme-linked immunosorbent assays (ELISA), offer high sensitivity and specificity for the detection of ergot alkaloids, including ergonovine. frontiersin.org These methods are based on the specific binding of antibodies to the target analyte.
Key Research Findings:
Development of Immunoassays: Monoclonal and polyclonal antibodies have been developed against ergonovine and other ergot alkaloids for use in competitive immunoassays. tandfonline.comnih.gov Ergonovine has been conjugated to proteins like human serum albumin to immunize mice and produce specific antibodies. tandfonline.com
Sensitivity and Detection Limits: Immunoassays for ergot alkaloids can be highly sensitive. A competitive indirect ELISA (CI-ELISA) for ergonovine showed a 50% inhibition value at approximately 0.5 ng/mL. tandfonline.com An enzyme immunoassay (EIA) for ergometrine demonstrated a detection limit of 0.03 ng/mL. nih.govoup.com A magnetic bead-based immunoassay for ergometrine achieved a limit of detection of 3 nM (1 µg/L). researchgate.netnih.gov
Specificity and Cross-Reactivity: The specificity of immunoassays is a critical factor. Some antibodies are highly specific, while others show broad cross-reactivity with related alkaloids. nih.gov For instance, an EIA based on ergometrine antibodies was found to react with several major ergot alkaloids, making it suitable for a generic test system for total ergot alkaloids. nih.gov In contrast, an immunoassay for LSD showed only slight cross-reactivity (approximately 0.0008%) with ergonovine. nih.gov
Binding Efficiency: The affinity of antibodies to different ergot alkaloids can vary. Research has been conducted to find monoclonal antibodies with uniform affinity to both lysergic acid amide and ergopeptine classes of ergot alkaloids to improve the accuracy of total ergot alkaloid determination. researchgate.net The binding of the analyte to the antibody is inversely proportional to the concentration of the analyte in the sample in competitive immunoassays. google.com
Interactive Data Table: Immunoanalytical Methods for Ergonovine Detection
| Technique | Antibody Type | Target Analyte | Detection Limit | Cross-Reactivity |
| CI-ELISA tandfonline.com | Monoclonal | Ergonovine | ~0.5 ng/mL (50% inhibition) | Recognized clavine, ergopeptine, and lysergic acid derivatives. tandfonline.com |
| EIA nih.govoup.com | Polyclonal | Ergometrine | 0.03 ng/mL | Broad specificity, reacted with 7 major ergot alkaloids. nih.gov |
| Magnetic Bead-based Immunoassay researchgate.netnih.gov | Not specified | Ergometrine | 3 nM (1 µg/L) | Screened as a marker compound. researchgate.netnih.gov |
Development and Validation of Enzyme-Linked Immunosorbent Assay (ELISA)
While specific research on the development and validation of an Enzyme-Linked Immunosorbent Assay (ELISA) solely for this compound is not extensively detailed in the provided search results, the development of ELISAs for other pharmaceutical compounds offers a general framework for how such an assay would be validated. nih.govnih.govresearchgate.netmdpi.com The validation process for an ELISA typically involves assessing several key parameters to ensure its reliability and accuracy. nih.govresearchgate.net
Key validation parameters for a hypothetical this compound ELISA would include:
Sensitivity and Linearity : The assay's sensitivity, including the lower limit of quantification (LLOQ), would be established to determine the minimum concentration of this compound that can be reliably measured. nih.govresearchgate.net The linearity of the assay across a range of concentrations would also be evaluated to ensure a proportional response. nih.gov
Precision and Accuracy : Both intra-assay (repeatability) and inter-assay (reproducibility) precision would be determined to assess the consistency of the results. nih.govresearchgate.net Accuracy would be measured by comparing the ELISA results to a known standard. nih.gov
Selectivity and Specificity : The assay's ability to selectively detect this compound without interference from other substances, including its degradation products, would be a critical validation step. nih.govresearchgate.net
Stability : The stability of this compound in the sample matrix under various storage conditions (e.g., freeze-thaw cycles) would be assessed to ensure the integrity of the analyte before measurement. nih.gov
Immunoassays, in general, have been reported as a method for the determination of ergonovine. dss.go.th The development of a competitive ELISA, for instance, would involve using a specific antibody that binds to this compound. mdpi.com
Degradation Pathways and Stability Profiling
This compound is susceptible to degradation upon exposure to light and oxygen. researchgate.netingentaconnect.com Injectable solutions of this compound are known to be unstable when exposed to light, which can cause rapid degradation. who.int Studies have shown a significant loss of potency in injectable this compound when stored in the light at room temperature (21-25°C), with potency decreasing to 16% after 12 months. who.int In contrast, when stored in the dark at the same temperature, the potency remained between 93-100% for 12 months. who.int
Oxidative degradation is also a concern for this compound. Although the maleate salt has better stability than the ergonovine base, it can still oxidize and darken when exposed to oxygen. researchgate.netingentaconnect.com
The degradation of this compound is significantly influenced by the pH of the solution. researchgate.netingentaconnect.com The compound undergoes degradation in basic conditions. researchgate.netingentaconnect.com The kinetics of degradation are often studied as a function of pH to understand the stability of the drug under different conditions. mdpi.com For many pharmaceutical compounds, degradation can follow pseudo-first-order kinetics, where the rate of degradation is dependent on the concentration of the drug. mdpi.com The rate constants for degradation can vary significantly with changes in pH. mdpi.com While specific kinetic data for this compound is not detailed in the provided results, the general principle of pH-dependent degradation kinetics is a standard aspect of stability testing for pharmaceuticals. mdpi.comnih.govresearchgate.net
Several degradation products of ergonovine have been identified. The known degradation products include lumiergonovine I and II, lysergic acid, ergonovinine, and iso-lysergic acid. researchgate.netingentaconnect.com The formation of these products is a result of the chemical instability of the parent compound under various stress conditions such as light, heat, and changes in pH. researchgate.netingentaconnect.com Analytical techniques like High-Performance Liquid Chromatography (HPLC) are used to separate and identify these degradation products. researchgate.netingentaconnect.comnih.gov
Temperature and humidity are critical factors affecting the stability of this compound, particularly in tablet formulations. scispace.com Studies have shown that the instability of both ergonovine and methylergometrine tablets increases with rising temperature and humidity. scispace.com For instance, under refrigerated conditions (6-10°C and 83-85% humidity), ergometrine tablets remained stable for only 3 weeks, while methylergometrine tablets were stable for 21 weeks. ingentaconnect.com At higher temperatures (40°C) and humidity (75%), the degradation is even more rapid. scispace.com Humidity appears to have a more significant impact on the stability of the tablets than temperature. scispace.com Injectable solutions of this compound are also very unstable when stored unrefrigerated, with deterioration being more pronounced at higher temperatures. ingentaconnect.comwho.int
Mechanistic Toxicology Studies Excluding Direct Human Relevance
Environmental and Ecologically Relevant Toxicological Investigations
Impact on Non-Mammalian Organisms and Pest Management Research (e.g., Insects)
Ergonovine maleate (B1232345), an ergot alkaloid, has been investigated for its toxic effects on non-mammalian organisms, particularly insects, as part of research into new pest management strategies. usda.gov Fungi residing within morning glory plants produce ergot alkaloids that serve as a natural defense mechanism against insect predation. usda.gov
A study exploring the effects of various synthetic ergot alkaloids on the Asian citrus psyllid (Diaphorina citri), a significant pest in citrus agriculture, demonstrated the insecticidal potential of ergonovine maleate. usda.gov When nymphs of D. citri were exposed to this compound, a notable increase in mortality was observed. usda.gov This research highlights the potential for utilizing ergot alkaloids, including this compound, in the development of novel treatments to control agricultural pests like the Asian citrus psyllid. usda.gov
The repeated application of pesticides with the same mode of action can lead to the development of resistance in pest populations. msu.edu Therefore, the exploration of new insecticidal compounds with different mechanisms, such as ergot alkaloids, is crucial for sustainable pest management. msu.edunepad.org
Studies on Sub-lethal Effects and Behavioral Alterations
Beyond direct mortality, toxicological studies also examine the sub-lethal effects of chemical compounds, which can include alterations in behavior. While specific studies focusing solely on the sub-lethal behavioral effects of this compound on non-mammalian organisms are not extensively detailed in the provided search results, the broader context of toxicology acknowledges the importance of such investigations. nih.gov For instance, research on other substances has shown that exposure can lead to changes in locomotion, feeding activity, and other behavioral patterns in various organisms. researchgate.net These types of studies are critical for understanding the full ecological impact of a compound beyond its acute toxicity.
Cellular and Molecular Toxicology Models
In Vitro Insect Cell Line Applications (e.g., SF9 cells) for Exploring Toxic Mechanisms
In vitro models using insect cell lines, such as the Sf9 cell line derived from the fall armyworm (Spodoptera frugiperda), are valuable tools for investigating the cellular and molecular mechanisms of toxicity of potential insecticides. researchgate.netnih.gov These cell lines allow for controlled experiments to understand how a compound affects cellular processes. bioted.es
Sf9 cells are widely used in toxicological research because they are easy to maintain and grow rapidly, making them a cost-effective and efficient model system. bioted.es Researchers can use these cells to assess cytotoxicity, study apoptosis (programmed cell death), and analyze changes in gene expression in response to a toxic substance. researchgate.netnih.gov While direct studies using this compound on Sf9 cells were not found in the search results, the established use of this cell line for testing other alkaloids and potential insecticides demonstrates its applicability for future research into the specific toxic mechanisms of this compound at the cellular level. researchgate.netnih.gov
Preclinical Toxicological Assessment in Animal Models (Focus on Mechanistic Understanding)
Sub-acute and Sub-chronic Studies in Rodent Models
Preclinical toxicology studies in animal models, particularly rodents, are essential for understanding the potential toxic effects of chemical compounds. biotestfacility.comnih.gov These studies help to identify target organs for toxicity and elucidate the mechanisms underlying these effects. fda.gov Sub-acute and sub-chronic studies involve repeated administration of a substance over a period of time, typically from a few weeks to several months, to assess the cumulative effects. ikm.mk
A 4-week sub-acute toxicity study of ergometrine (ergonovine) maleate in rats revealed several dose-dependent effects. nih.gov At high doses, researchers observed a decrease in glucose and thyroxin levels. nih.gov Additionally, an increase in the weight of certain organs was noted. nih.gov In male rats, there was a dose-proportional increase in the incidence of enlarged mediastinal and parathymal lymph nodes. nih.gov These findings from rodent models provide initial insights into the potential systemic effects and target organs of this compound upon repeated exposure.
Table of Research Findings from a 4-Week Sub-acute Study of Ergometrine Maleate in Rats
| Parameter | Observation | Gender |
| Glucose Levels | Decreased | Not Specified |
| Thyroxin Levels | Decreased | Not Specified |
| Organ Weights | Increased | Not Specified |
| Lymph Nodes | Increased incidence of enlargement (mediastinal and parathymal) | Male |
Analysis of Biochemical Markers of Toxicological Response (e.g., Carbohydrate Metabolism)
This compound has been observed to influence various biochemical markers, particularly those related to carbohydrate metabolism, in non-human toxicological studies. These investigations, primarily conducted in rats, reveal a complex interplay between the compound and glucose homeostasis, with effects varying based on the nutritional state of the animal and the administered dose.
Research has shown that the administration of maleate, a component of the this compound salt, can lead to an increase in blood alpha-ketoacids, acetoacetate, and free fatty acids. nih.gov The impact on blood glucose levels is dependent on whether the animals are fed or fasted. nih.gov In fed rats, a slight and temporary hyperglycemia is observed, which is associated with the depletion of liver glycogen (B147801) stores. nih.gov Conversely, in fasted rats, moderate hypoglycemia has been noted. nih.gov
Further studies on this compound have demonstrated its potential to alter carbohydrate metabolism. umsystem.edunih.gov In a 4-week study involving Sprague-Dawley rats fed diets containing varying concentrations of ergometrine maleate (the same active substance as ergonovine), a significant decrease in plasma glucose levels was observed in females at higher doses (50 and 250 mg/kg of the diet). rivm.nlnih.gov While a similar trend was seen in males, the effect was not statistically significant. rivm.nl Interestingly, histopathological examination of the rats treated with the highest dose (250 mg/kg) revealed evidence of increased glycogen storage in the liver. nih.govresearchgate.net This suggests a potential alteration in glycogen metabolism. nih.govresearchgate.net
The mechanism behind these changes appears to be multifaceted. Studies on maleate suggest it does not directly inhibit hepatic gluconeogenesis or liver glycogenolysis. nih.gov Instead, it is proposed that maleate inhibits renal gluconeogenesis and stimulates anaerobic glycolysis in the kidney cortex. nih.gov These primary effects on the kidney are thought to lead to secondary adjustments in the liver's handling of carbohydrates. nih.gov
The following tables summarize the key findings from these toxicological studies:
Table 1: Effects of this compound on Plasma Glucose in Rats
| Sex | Dietary Concentration (mg/kg) | Observation |
| Female | 50 | Significantly decreased plasma glucose levels. rivm.nlnih.gov |
| Female | 250 | Significantly decreased plasma glucose levels. rivm.nlnih.gov |
| Male | 50 and 250 | Tendency towards decreased glucose levels (not statistically significant). rivm.nl |
Table 2: Histopathological and Biochemical Findings in Rats Treated with this compound
| Parameter | High Dose (250 mg/kg) Observation | Implication |
| Liver Glycogen | Increased storage. nih.govresearchgate.net | Altered glycogen metabolism. nih.govresearchgate.net |
| Blood Analytes | Increased alpha-ketoacids, acetoacetate, and free fatty acids (from maleate administration). nih.gov | Altered metabolic state. |
| Renal Metabolism | Inhibition of gluconeogenesis and stimulation of anaerobic glycolysis (from maleate administration). nih.gov | Potential primary site of toxicological action affecting carbohydrate balance. nih.gov |
It is important to note that these studies were conducted in animal models and focus on the mechanistic aspects of this compound's toxicology, excluding direct relevance to human dosage or safety profiles.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying ergonovine maleate in pharmaceutical formulations?
- Methodology : Gas-liquid chromatography (GLC) with brucine as an internal standard is a robust method for quantification. Derivatization using N-trimethylsilyldiethylamine and N-trimethylsilylimidazole in pyridine minimizes degradation during sample preparation. This method provides comparable accuracy to USP colorimetric assays and TLC while reducing preanalytical instability caused by pH, heat, or light . Pharmacopeial standards (e.g., USP Reference Standard for this compound) should be used to validate assay precision and ensure sample integrity .
Q. What are the pharmacological mechanisms of this compound in inducing coronary artery spasm (CAS)?
- Methodology : Ergonovine acts as a partial agonist of serotonin (5-HT) receptors and α-adrenergic receptors on vascular smooth muscle, triggering vasoconstriction. For CAS studies, incremental intravenous doses (0.05–0.4 mg) are administered at 2–5 min intervals to provoke spasms while monitoring ECG and hemodynamics. A single 0.4 mg bolus has been validated as safe and effective in specific populations, reducing procedural time and radiation exposure .
Q. How is this compound characterized chemically, and what are its key physicochemical properties?
- Methodology : this compound (C₁₉H₂₃N₃O₂·C₄H₄O₄) is an ergot alkaloid with a specific optical rotation of [α] +48° to +57°. Crystallization conditions (e.g., ethanol/methanol solvents) and spectroscopic techniques (e.g., UV, IR) are used to confirm purity and structural integrity. Stability studies should account for sensitivity to light, air, and alkaline conditions .
Advanced Research Questions
Q. How can dose-escalation protocols for this compound in CAS studies balance efficacy and safety?
- Methodology :
- Intravenous Protocol : Start with 0.05–0.1 mg, followed by 0.1–0.15 mg increments every 3–5 minutes, up to 0.4 mg. Continuous ECG monitoring is mandatory to detect arrhythmias or ST-segment changes .
- Intracoronary Protocol : Stepwise dosing (1, 5, 10, 30 μg) with 3-minute intervals increases specificity and reduces systemic effects. This method is preferred for patients with non-obstructive coronary arteries .
- Safety Measures : Pre-test exclusion of patients with myocardial infarction, uncontrolled hypertension, or arrhythmias is critical. Nitroglycerin should be readily available to reverse spasms .
Q. What methodologies resolve discrepancies in this compound stability under varying preanalytical conditions?
- Methodology :
- Degradation Control : Use amber vials to prevent photodegradation. Sample preparation should occur under inert gas (e.g., nitrogen) to avoid oxidation. pH should be maintained at 4.5–5.5 during storage .
- Analytical Validation : Compare GLC results with USP colorimetric assays to identify degradation products. For example, alkaloid degradation under heat (>40°C) can be quantified via loss of peak resolution in chromatograms .
Q. How can researchers address contradictions in this compound’s potency across different batches or formulations?
- Methodology :
- Potency Assays : Use USP Reference Standards (e.g., this compound RS, Cat. No. 24000) to calibrate HPLC or GLC systems. Batch-to-batch variability can be mitigated by strict adherence to pharmacopeial monographs .
- Statistical Analysis : Apply ANOVA to compare inter-batch variability. For example, a >5% deviation in UV absorbance at 311 nm may indicate impurities requiring re-crystallization .
Q. What experimental designs are optimal for studying this compound’s uterotonic effects in preclinical models?
- Methodology :
- In Vitro Models : Use isolated uterine smooth muscle strips from rodents. Measure contraction force (in grams) and frequency after exposure to 0.1–10 μM ergonovine. Compare with oxytocin or carboprost tromethamine to assess synergism .
- In Vivo Models : Administer 0.2 mg/kg intravenously in postpartum animal models. Quantify blood loss and uterine tone via telemetry or direct pressure sensors .
Data Contradictions and Mitigation Strategies
Key Research Gaps
- Mechanistic Studies : Elucidate ergonovine’s receptor-binding kinetics using radiolabeled analogs (e.g., ³H-ergonovine).
- Long-Term Stability : Develop accelerated stability protocols (e.g., 40°C/75% RH for 6 months) to predict shelf-life under tropical conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
